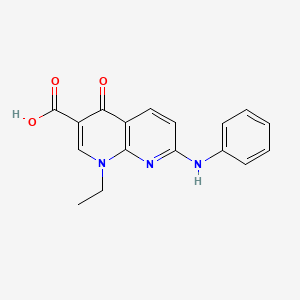
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound belonging to the class of 1,8-naphthyridines. It is known for its potent antibacterial properties and is used primarily in the treatment of urinary tract infections. This compound is effective against a wide range of gram-negative bacteria, making it a valuable agent in the field of antimicrobial therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves the condensation of 2-amino-1,8-naphthyridine with ethyl acetoacetate, followed by cyclization and subsequent functional group modifications. The reaction typically requires acidic or basic conditions to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using chromatography techniques to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinolone derivatives.
Reduction: Reduction reactions can modify the carbonyl group to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include various quinolone derivatives, alcohols, and substituted aniline compounds. These products can have enhanced antibacterial properties or other beneficial characteristics .
Scientific Research Applications
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on bacterial DNA gyrase and its potential use in developing new antibacterial agents.
Medicine: Primarily used in the treatment of urinary tract infections and other bacterial infections.
Industry: Employed in the production of antibacterial coatings and materials
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase, an enzyme essential for DNA replication and transcription. By binding to the A subunit of DNA gyrase, it prevents the supercoiling of DNA, leading to the inhibition of bacterial growth and replication . This mechanism is similar to that of other quinolone antibiotics, making it a valuable tool in combating bacterial infections.
Comparison with Similar Compounds
Similar Compounds
Nalidixic Acid: Another 1,8-naphthyridine with similar antibacterial properties.
Oxolinic Acid: A quinolone antibiotic with a similar mechanism of action.
Enoxacin: A fluoroquinolone with broader antibacterial activity
Uniqueness
7-Anilino-1-ethyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is unique due to its specific structure, which allows for targeted inhibition of bacterial DNA gyrase. Its effectiveness against a wide range of gram-negative bacteria and its potential for modification through various chemical reactions make it a versatile and valuable compound in both research and clinical settings .
Properties
CAS No. |
72435-99-5 |
|---|---|
Molecular Formula |
C17H15N3O3 |
Molecular Weight |
309.32 g/mol |
IUPAC Name |
7-anilino-1-ethyl-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-10-13(17(22)23)15(21)12-8-9-14(19-16(12)20)18-11-6-4-3-5-7-11/h3-10H,2H2,1H3,(H,18,19)(H,22,23) |
InChI Key |
UCSHIPCVFWOAIL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1N=C(C=C2)NC3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


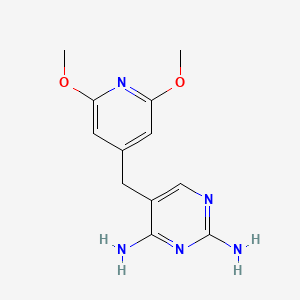
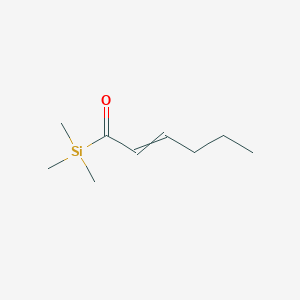
![2-[(2-Aminoethyl)sulfanyl]-3-methylbutanoic acid](/img/structure/B14478712.png)

![1-Ethyl-4-[(Z)-(4-pentylphenyl)-ONN-azoxy]benzene](/img/structure/B14478720.png)

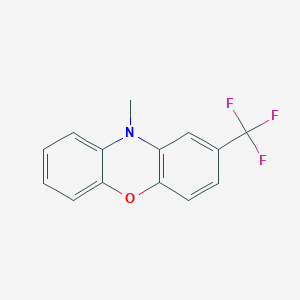
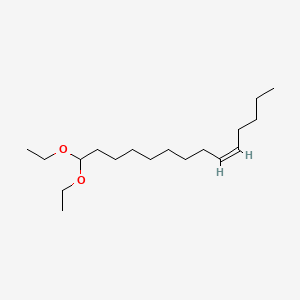
![Hydrazine, [3-(hexadecylthio)phenyl]-](/img/structure/B14478739.png)
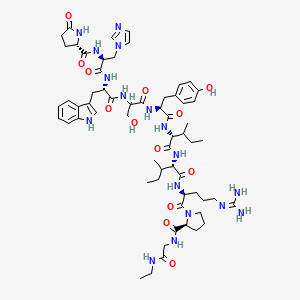

![3-[9-(Dimethylamino)-1,5-dioxaspiro[5.5]undecan-9-yl]phenol](/img/structure/B14478762.png)
![4-[(Dimethylamino)methyl]thiomorpholin-3-one](/img/structure/B14478765.png)
![Ethanol, 2-[(3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-inden-5-yl)oxy]-](/img/structure/B14478768.png)
